molecular formula C15H17NO3S B2608356 N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide CAS No. 1448066-87-2

N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide

Cat. No.: B2608356
CAS No.: 1448066-87-2
M. Wt: 291.37
InChI Key: KRVQWKJFAHBWBX-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of furan, pyran, and thiophene rings in its structure suggests it may exhibit unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis of N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide typically begins with commercially available starting materials such as furan-2-carboxylic acid, tetrahydro-2H-pyran-4-amine, and thiophene-2-carboxylic acid.

  • Step-by-Step Synthesis

      Step 1: Furan-2-carboxylic acid is converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

      Step 2: The acid chloride is then reacted with tetrahydro-2H-pyran-4-amine in the presence of a base such as triethylamine (TEA) to form the intermediate amide.

      Step 3: The intermediate amide is further reacted with thiophene-2-carboxylic acid chloride under similar conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The furan and thiophene rings can undergo oxidation reactions. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : The compound can be reduced using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), particularly targeting the amide group to form the corresponding amine.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings. For example, halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) can introduce halogen atoms into the rings.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, and other peroxides.

    Reduction: LiAlH₄, NaBH₄, and catalytic hydrogenation.

    Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃), and sulfonating agents (SO₃).

Major Products

    Oxidation: Oxidized derivatives of furan and thiophene rings.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its multiple functional groups.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

    Biochemical Studies: Used in studies to understand the interaction of heterocyclic compounds with biological systems.

Medicine

    Therapeutic Agents: Investigated for potential use as therapeutic agents in treating various diseases.

    Diagnostic Tools: May be used in the development of diagnostic agents due to its unique chemical properties.

Industry

    Materials Science: Utilized in the development of new materials with specific electronic or optical properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan, pyran, and thiophene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide: Similar structure but with a benzene ring instead of a thiophene ring.

    N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)pyridine-2-carboxamide: Contains a pyridine ring instead of a thiophene ring.

    N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxamide: Similar structure but with the carboxamide group at a different position on the thiophene ring.

Uniqueness

N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide is unique due to the specific combination of furan, pyran, and thiophene rings, which may confer distinct electronic and steric properties. This uniqueness can result in different reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(oxan-4-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c17-15(14-4-2-10-20-14)16(11-13-3-1-7-19-13)12-5-8-18-9-6-12/h1-4,7,10,12H,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVQWKJFAHBWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC2=CC=CO2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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